6-(4-Methoxyphenyl)hexa-3,5-dien-2-one
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Overview
Description
6-(4-Methoxyphenyl)hexa-3,5-dien-2-one is an organic compound characterized by the presence of a methoxyphenyl group attached to a hexa-3,5-dien-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)hexa-3,5-dien-2-one can be achieved through several methods. One common approach involves the deacetylation of 3-(3,3-bis(4-methoxyphenyl)allylidene)-1,1,1,5,5,5-hexafluoro-2,4-pentanedione using potassium carbonate in refluxing methanol . This reaction yields the desired compound in high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely employed to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)hexa-3,5-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
6-(4-Methoxyphenyl)hexa-3,5-dien-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)hexa-3,5-dien-2-one involves its interaction with specific molecular targets. The compound can undergo nucleophilic attack at the β-position, leading to the formation of enolate intermediates. These intermediates can further react to produce various products, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
6-Phenylhexa-3,5-dien-2-one: Similar structure but lacks the methoxy group.
1H-Bicyclo[3.1.0]-hexa-3,5-dien-2-one: A highly strained cyclopropene with different reactivity.
Uniqueness
This functional group can participate in various chemical reactions, making the compound versatile for different research purposes .
Properties
CAS No. |
62378-72-7 |
---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)hexa-3,5-dien-2-one |
InChI |
InChI=1S/C13H14O2/c1-11(14)5-3-4-6-12-7-9-13(15-2)10-8-12/h3-10H,1-2H3 |
InChI Key |
KPRAGSGDXLEWGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC=CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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